An In-depth Technical Guide to the Molecular Structure of 2,3-Diphenyl-2-butene
An In-depth Technical Guide to the Molecular Structure of 2,3-Diphenyl-2-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and synthesis of the (E) and (Z) isomers of 2,3-diphenyl-2-butene. The information is presented to facilitate advanced research and development applications.
Molecular Structure and Crystallography
2,3-Diphenyl-2-butene (C₁₆H₁₆) is a stilbene (B7821643) derivative that exists as two geometric isomers: (E)-2,3-diphenyl-2-butene (trans) and (Z)-2,3-diphenyl-2-butene (cis). The steric hindrance between the phenyl and methyl groups significantly influences their molecular geometry and physical properties.
(E)-2,3-Diphenyl-2-butene
The (E) isomer, also known as trans-2,3-diphenyl-2-butene, is the more sterically favored and thermodynamically stable of the two isomers.
Crystallographic Data:
The crystal structure of (E)-2,3-diphenyl-2-butene has been determined and is available in the Crystallography Open Database (COD) under the entry number 4511878.[1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/n 1 |
| a (Å) | 5.8389 |
| b (Å) | 17.2035 |
| c (Å) | 6.6533 |
| α (°) | 90 |
| β (°) | 112.747 |
| γ (°) | 90 |
| Volume (ų) | 616.5 |
| Z | 2 |
Table 1: Crystallographic data for (E)-2,3-diphenyl-2-butene.[1]
(Z)-2,3-Diphenyl-2-butene
The (Z) isomer, or cis-2,3-diphenyl-2-butene, exhibits significant steric strain due to the proximity of the phenyl and methyl groups on the same side of the double bond. This strain leads to a non-planar arrangement of the phenyl rings with respect to the plane of the double bond.
Crystallographic and Structural Data:
The crystal structure of (Z)-2,3-diphenyl-2-butene reveals a twisted conformation. The dihedral angles between the two phenyl rings and the plane of the carbon-carbon double bond are 59.1° and 49.7°.[2] The double bond itself is slightly twisted from planarity.[2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.217(3) |
| b (Å) | 8.703(1) |
| c (Å) | 14.342(4) |
| β (°) | 95.67(2) |
| Volume (ų) | 1269.0(9) |
| Z | 4 |
| C=C Bond Length (Å) | 1.343(4) |
Table 2: Crystallographic and selected structural data for (Z)-2,3-diphenyl-2-butene.[2]
Spectroscopic Characterization
Spectroscopic analysis is crucial for the identification and characterization of the (E) and (Z) isomers of 2,3-diphenyl-2-butene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the symmetry in both molecules, the ¹H and ¹³C NMR spectra are relatively simple. However, the chemical shifts of the methyl and phenyl groups are sensitive to the isomeric form.
¹H and ¹³C NMR Data:
| Isomer | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| (E) | Methyl (-CH₃) | ~1.9 | ~20 |
| Phenyl (Ar-H) | ~7.1-7.3 | ~126-145 | |
| (Z) | Methyl (-CH₃) | ~2.1 | ~22 |
| Phenyl (Ar-H) | ~6.9-7.2 | ~125-144 |
Table 3: Approximate ¹H and ¹³C NMR chemical shifts for (E)- and (Z)-2,3-diphenyl-2-butene. Actual values may vary depending on the solvent and instrument.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectra of both isomers are characterized by absorptions corresponding to aromatic C-H and C=C stretching, as well as aliphatic C-H stretching and bending vibrations.
Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment | Isomer(s) |
| 3100-3000 | Aromatic C-H Stretch | (E) and (Z) |
| 3000-2850 | Aliphatic C-H Stretch | (E) and (Z) |
| 1600-1450 | Aromatic C=C Stretch | (E) and (Z) |
| ~1445 | Methyl C-H Asymmetric Bend | (E) and (Z) |
| ~1375 | Methyl C-H Symmetric Bend | (E) and (Z) |
| 760-700 | Aromatic C-H Out-of-Plane Bend (Monosubstituted) | (E) and (Z) |
Table 4: General characteristic FTIR absorption bands for 2,3-diphenyl-2-butene isomers.
Experimental Protocols
Synthesis of 2,3-Diphenyl-2-butene via McMurry Reaction
The McMurry reaction provides a reliable method for the synthesis of 2,3-diphenyl-2-butene from acetophenone (B1666503), typically yielding a mixture of the (E) and (Z) isomers.[3]
Materials:
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Titanium(IV) chloride (TiCl₄)
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Zinc powder (Zn)
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Anhydrous Tetrahydrofuran (THF)
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Acetophenone
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Pyridine (optional)
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Inert atmosphere (Argon or Nitrogen)
Procedure:
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Under an inert atmosphere, a three-necked round-bottom flask is charged with anhydrous THF and zinc powder.
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The flask is cooled in an ice bath, and TiCl₄ is added dropwise with vigorous stirring. The mixture is then refluxed for several hours to generate the low-valent titanium species.
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After cooling the mixture, a solution of acetophenone in anhydrous THF (and optionally a small amount of pyridine) is added.
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The reaction mixture is then refluxed for several hours until the reaction is complete (monitored by TLC or GC).
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The reaction is quenched by the slow addition of aqueous potassium carbonate solution.
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The mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The resulting crude product, a mixture of (E) and (Z) isomers, can be purified by column chromatography on silica (B1680970) gel.
Spectroscopic Analysis Protocol
NMR Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
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Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
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Data Processing: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Process the data using appropriate software to obtain chemical shifts, coupling constants, and integrations.
FTIR Spectroscopy:
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Sample Preparation: For solid samples, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For liquid samples, a thin film can be prepared between salt plates.
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Instrumentation: Record the FTIR spectrum over the range of 4000-400 cm⁻¹ using an FTIR spectrometer.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Visualizations
